

Chemical and physical properties of 2-(4-Bromophenyl)-2-methylpropanenitrile

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)-2-methylpropanenitrile

Cat. No.: B025328

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An In-depth Technical Guide to 2-(4-Bromophenyl)-2-methylpropanenitrile

This technical guide provides a comprehensive overview of the chemical and physical properties, a putative synthesis method, and a discussion of the potential reactivity, stability, and biological significance of **2-(4-Bromophenyl)-2-methylpropanenitrile**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical and Physical Properties

2-(4-Bromophenyl)-2-methylpropanenitrile is a substituted aromatic nitrile. While extensive experimental data is not readily available in peer-reviewed literature, the following tables summarize the known and predicted properties of this compound.

Table 1: General and Physical Properties

Property	Value	Source/Citation
CAS Number	101184-73-0	[1][2][3][4][5][6]
Molecular Formula	C ₁₀ H ₁₀ BrN	[1][2][3][5][6]
Molecular Weight	224.10 g/mol	[1][2]
Appearance	Colorless to light yellow clear liquid or solid	[3]
Boiling Point	85 °C at 0.075 mmHg299.8 ± 15.0 °C (Predicted)	[7]
Melting Point	110-113 °C (Predicted)	[7]
Density	1.352 ± 0.06 g/cm ³ (Predicted)	[7]
Solubility	Insoluble in water; Soluble in organic solvents	[3]

Table 2: Chemical and Spectroscopic Identifiers

Identifier	Value	Source/Citation
IUPAC Name	2-(4-bromophenyl)-2-methylpropanenitrile	[1][6]
Synonyms	2-(4-Bromophenyl)-2-methylpropionitrile, 4-Bromo-alpha,alpha-dimethylbenzeneacetonitrile	[3][6]
SMILES	<chem>CC(C)(C#N)C1=CC=C(Br)C=C1</chem>	[1][2]
InChI	InChI=1S/C10H10BrN/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,1-2H3	[1]

Experimental Protocols

A detailed, experimentally validated protocol for the synthesis of **2-(4-Bromophenyl)-2-methylpropanenitrile** is not readily available in the published literature. However, a plausible synthetic route involves the gem-dimethylation of the corresponding arylacetonitrile, 4-bromophenylacetonitrile (also known as 4-bromobenzyl cyanide). This transformation can be achieved via phase-transfer catalysis, a powerful technique for reactions involving an organic and an aqueous phase.^[8]

Proposed Synthesis: Gem-Dimethylation of 4-Bromophenylacetonitrile via Phase-Transfer Catalysis

This protocol is based on general methods for the alkylation of arylacetonitriles.^[8]

Materials:

- 4-Bromophenylacetonitrile
- Methyl iodide (or dimethyl sulfate)
- Aqueous sodium hydroxide (50%)
- Phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide)
- An organic solvent (e.g., toluene or dichloromethane)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and purification apparatus (separatory funnel, rotary evaporator, distillation or chromatography equipment)

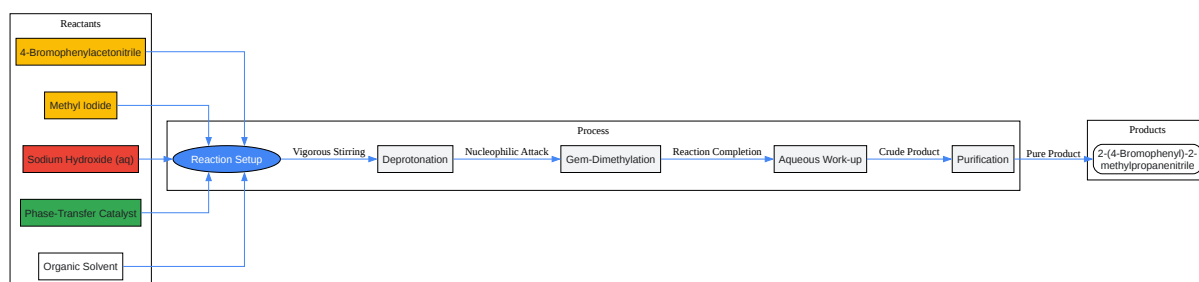
Procedure:

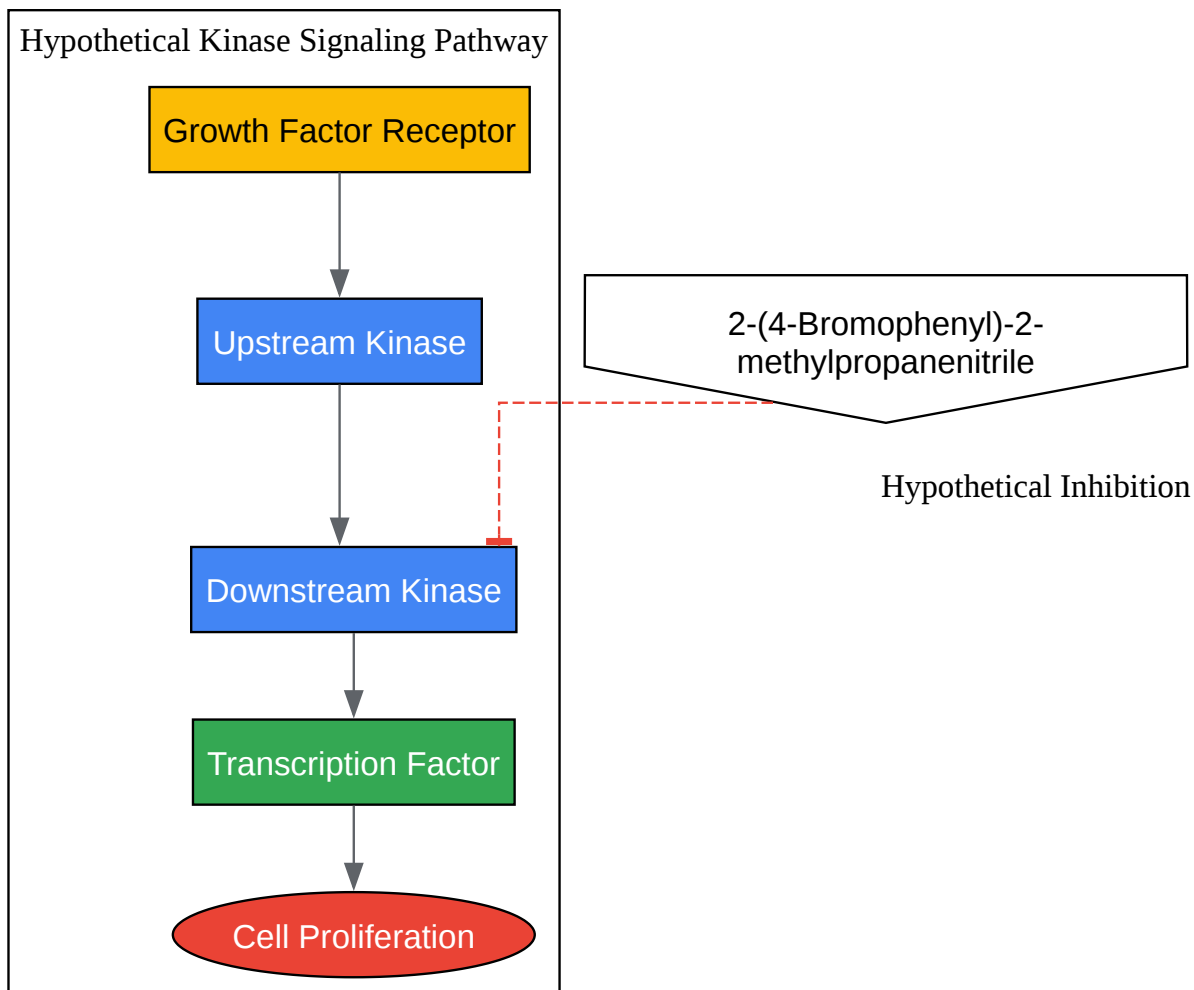
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromophenylacetonitrile, the organic solvent, and the phase-transfer catalyst.
- **Addition of Base:** While stirring vigorously, add the aqueous sodium hydroxide solution to the reaction mixture. The strong base will deprotonate the benzylic carbon of the 4-

bromophenylacetonitrile, forming a carbanion. The phase-transfer catalyst facilitates the transfer of this anion into the organic phase.

- **Alkylation:** Slowly add the methylating agent (e.g., methyl iodide) to the reaction mixture. The reaction is typically exothermic, and the addition rate should be controlled to maintain a moderate temperature. After the initial methylation, a second equivalent of the base and methylating agent is added to achieve dimethylation.
- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material and the mono-methylated intermediate.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and add water to dissolve any inorganic salts. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **2-(4-Bromophenyl)-2-methylpropanenitrile**.

Logical Workflow for the Proposed Synthesis:





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